Ceftazidime pentahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

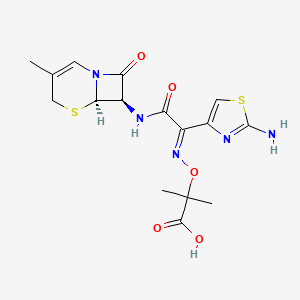

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O5S2/c1-7-4-21-12(23)10(13(21)27-5-7)19-11(22)9(8-6-28-15(17)18-8)20-26-16(2,3)14(24)25/h4,6,10,13H,5H2,1-3H3,(H2,17,18)(H,19,22)(H,24,25)/b20-9+/t10-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQRSTUCWZVUCT-SXXXJOKJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(C(C2=O)NC(=O)C(=NOC(C)(C)C(=O)O)C3=CSC(=N3)N)SC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C3=CSC(=N3)N)SC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ceftazidime Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against a wide range of bacterial pathogens, particularly Gram-negative organisms such as Pseudomonas aeruginosa.[1][2] Its efficacy stems from its ability to disrupt the synthesis of the bacterial cell wall, an essential structure for bacterial viability. This technical guide provides a comprehensive overview of the core mechanism of action of ceftazidime pentahydrate, focusing on its molecular interactions, quantitative data on its activity, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of ceftazidime, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[3][4][5] The bacterial cell wall is primarily composed of peptidoglycan, a rigid polymer that provides structural integrity and protects the bacterium from osmotic lysis.[6] The final step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[7][8]

Ceftazidime exerts its bactericidal effect by covalently binding to the active site of these essential PBP enzymes.[9][10] This binding is effectively irreversible and inactivates the enzyme, thereby preventing the cross-linking of the peptidoglycan chains.[11] The weakened cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[1][2]

Targeting Specific Penicillin-Binding Proteins (PBPs)

The antibacterial activity of ceftazidime is attributed to its high affinity for specific PBPs, which varies between different bacterial species. In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, ceftazidime shows a particularly high affinity for PBP-3.[7][9][12] PBP-3 is primarily involved in septum formation during bacterial cell division.[7] Inhibition of PBP-3 leads to the formation of long, filamentous bacterial cells that are unable to divide, ultimately resulting in cell lysis.[9][10] Ceftazidime also demonstrates affinity for PBP-1a and PBP-1b, which are involved in cell elongation, contributing to its lytic activity at higher concentrations.[9]

In Gram-positive bacteria like Staphylococcus aureus, ceftazidime exhibits a different PBP binding profile, with a higher affinity for PBP-1 and PBP-2 and a lower affinity for PBP-3.[9]

Quantitative Data

Penicillin-Binding Protein (PBP) Affinity

The binding affinity of ceftazidime to various PBPs is quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to a specific PBP. A lower IC50 value indicates a higher binding affinity.

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| Escherichia coli K12 | PBP-1a | 4.0 |

| PBP-1b | 0.8 | |

| PBP-2 | >100 | |

| PBP-3 | 0.1 | |

| PBP-4 | 2.5 | |

| PBP-5/6 | <0.1 | |

| Pseudomonas aeruginosa PAO1 | PBP-1a | 3.1 |

| PBP-1b | 0.4 | |

| PBP-2 | >100 | |

| PBP-3 | 0.2 | |

| PBP-4 | 1.6 | |

| PBP-5 | <0.1 | |

| Staphylococcus aureus | PBP-1 | High Affinity |

| PBP-2 | High Affinity | |

| PBP-3 | Low Affinity | |

| Data for E. coli and P. aeruginosa sourced from Hayes & Orr, 1983.[7][9][12] Data for S. aureus is qualitative as specific IC50 values were not available in the reviewed literature. |

Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The MIC90 represents the concentration required to inhibit the growth of 90% of isolates.

| Organism | Number of Isolates | Ceftazidime MIC50 (µg/mL) | Ceftazidime MIC90 (µg/mL) |

| Enterobacterales (overall) | 2252 | ≤1 | ≤1 |

| Escherichia coli | Not Specified | ≤1 | ≤1 |

| Klebsiella pneumoniae | Not Specified | ≤1 | 2 |

| Pseudomonas aeruginosa | Not Specified | Not Specified | 8 |

| Carbapenem-Resistant Enterobacterales (CRE) | 858 | ≤1 | ≥128 |

| Data compiled from various surveillance studies.[13][14][15] |

Kinetics of β-Lactamase Hydrolysis

Bacterial resistance to ceftazidime can be mediated by β-lactamase enzymes that hydrolyze the β-lactam ring. The efficiency of this hydrolysis is described by the kinetic parameters kcat (turnover number) and KM (Michaelis constant).

| β-Lactamase | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

| TEM-1 | - | High | ~40 |

| TEM-1 (E104K mutant) | ~0.3 | ~300 | ~1.6 x 10³ |

| TEM-1 (G238S mutant) | ~7 | ~1700 | ~2.5 x 10³ |

| CTX-M-15 | 0.08 | 450 | 180 |

| AmpC (Enterobacter cloacae) | Low | High | - |

| Data sourced from various biochemical studies.[3][6] |

Experimental Protocols

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay is used to determine the IC50 values of ceftazidime for various PBPs.

Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet and resuspend in a lysis buffer.

-

Lyse the cells using a method such as sonication or a French press.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

-

-

Competitive Binding:

-

Incubate a fixed amount of the membrane preparation with varying concentrations of unlabeled ceftazidime.

-

After a set incubation period, add a fixed concentration of a radiolabeled or fluorescently labeled penicillin (e.g., [³H]benzylpenicillin or Bocillin-FL).

-

Allow the binding reaction to proceed.

-

-

Detection and Quantification:

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the labeled PBPs using an appropriate detection method (autoradiography for radiolabeled penicillin or a fluorescence scanner for fluorescently labeled penicillin).

-

Quantify the intensity of the bands corresponding to each PBP.

-

-

Data Analysis:

-

Plot the percentage of labeled penicillin binding against the logarithm of the ceftazidime concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination

The MIC of ceftazidime is typically determined by broth microdilution or agar (B569324) dilution methods according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

-

Prepare serial twofold dilutions of ceftazidime in a multi-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control well (no antibiotic) and a negative control well (no bacteria).

-

Incubate the plate at a specified temperature and duration (e.g., 35°C for 16-20 hours).

-

The MIC is the lowest concentration of ceftazidime that shows no visible bacterial growth.

Mechanisms of Resistance

Bacterial resistance to ceftazidime can arise through several mechanisms.

References

- 1. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Role of Penicillin-Binding Protein 2 (PBP2) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus: Evidence for the Cooperative Functioning of PBP2, PBP4, and PBP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Susceptibility to Ceftazidime/Avibactam and Comparators in Clinical Isolates of Enterobacterales from Five Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical analysis of the ceftazidime-hydrolysing extended-spectrum beta-lactamase CTX-M-15 and of its structurally related beta-lactamase CTX-M-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

Ceftazidime pentahydrate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of ceftazidime (B193861) pentahydrate. The information is curated to support research, development, and quality control activities involving this critical third-generation cephalosporin (B10832234) antibiotic.

Chemical Structure and Identification

Ceftazidime pentahydrate is a semi-synthetic, broad-spectrum, beta-lactam antibiotic. Its chemical structure is characterized by a cephalosporin nucleus with a complex side chain that confers stability against many beta-lactamases and a broad spectrum of activity, particularly against Gram-negative organisms.

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate

Chemical Formula: C₂₂H₃₂N₆O₁₂S₂

Molecular Weight: 636.65 g/mol [1][2]

2D Chemical Structure:

References

Ceftazidime Pentahydrate: A Technical Guide to its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] This technical guide provides an in-depth overview of the antimicrobial spectrum of ceftazidime pentahydrate, with a focus on its mechanism of action, in vitro activity against key clinical pathogens, and the development of resistance. Detailed experimental protocols for susceptibility testing are also provided to aid in research and development.

Introduction

Ceftazidime, administered as this compound, is a parenteral β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][5] It is particularly noted for its potent activity against Pseudomonas aeruginosa and other challenging Gram-negative bacilli.[6][7] Its stability in the presence of many chromosomally and plasmid-mediated β-lactamases contributes to its efficacy against a wide range of pathogens.[1][3] This document serves as a comprehensive resource for understanding the antimicrobial profile of ceftazidime.

Mechanism of Action

Like other β-lactam antibiotics, ceftazidime's primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall peptidoglycan.[1][4] Ceftazidime exhibits a high affinity for PBP-3, particularly in Gram-negative bacteria.[2][8] The inhibition of PBP-3 disrupts septal wall formation during cell division, leading to the elongation of the bacterial cell, subsequent filamentation, and eventual cell lysis.[2] At higher concentrations, ceftazidime can also inhibit PBP-1a and PBP-1b, which are involved in cell elongation, leading to a more rapid bactericidal effect.[2]

In Vitro Spectrum of Activity

Ceftazidime demonstrates a broad spectrum of in vitro activity, which is summarized in the tables below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Gram-Negative Bacteria

Ceftazidime is highly active against a wide range of Gram-negative aerobic bacteria. This includes members of the Enterobacteriaceae family and, most notably, Pseudomonas aeruginosa.[6]

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa | 2.2 | 8 |

| Escherichia coli | ≤0.06 | 0.25 |

| Klebsiella pneumoniae | 0.25 | 1 |

| Proteus mirabilis | ≤0.12 | 0.25 |

| Enterobacter cloacae | 0.25 | 2 |

| Serratia marcescens | 0.5 | 4 |

| Citrobacter freundii | 0.25 | 2 |

| Haemophilus influenzae | ≤0.12 | 0.25 |

| Neisseria gonorrhoeae | 0.06 | 0.12 |

| Acinetobacter spp. | 8 | 18 |

Table 1: In Vitro Activity of Ceftazidime against Key Gram-Negative Pathogens.[7][9][10]

Gram-Positive Bacteria

Ceftazidime's activity against Gram-positive bacteria is generally lower than that of first and second-generation cephalosporins.[6][7] It has moderate activity against Staphylococcus aureus (methicillin-susceptible strains) and streptococci. It is not active against methicillin-resistant Staphylococcus aureus (MRSA) or enterococci.[7]

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | 4 | 8 |

| Streptococcus pneumoniae | 1 | 2 |

| Streptococcus pyogenes | 0.5 | 1 |

Table 2: In Vitro Activity of Ceftazidime against Key Gram-Positive Pathogens.

Mechanisms of Resistance

Bacterial resistance to ceftazidime can emerge through several mechanisms. Understanding these is crucial for the development of new therapeutic strategies.

-

β-Lactamase Production: The most common mechanism of resistance is the production of β-lactamase enzymes that hydrolyze the β-lactam ring of ceftazidime, rendering it inactive. This includes extended-spectrum β-lactamases (ESBLs) and carbapenemases.[1][11]

-

Alterations in Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can reduce the binding affinity of ceftazidime to its target, leading to decreased susceptibility.[12]

-

Reduced Outer Membrane Permeability: In Gram-negative bacteria, alterations or loss of outer membrane porin channels can restrict the entry of ceftazidime into the periplasmic space, thereby reducing its access to the target PBPs.[5]

-

Efflux Pumps: The active transport of ceftazidime out of the bacterial cell by efflux pumps can also contribute to resistance.[13]

Experimental Protocols for Antimicrobial Susceptibility Testing (AST)

Accurate determination of ceftazidime's in vitro activity is essential for clinical and research purposes. The following are standardized methods for antimicrobial susceptibility testing.

Broth Microdilution Method

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound analytical standard

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35 ± 2°C)

Procedure:

-

Prepare a stock solution of ceftazidime and perform serial two-fold dilutions in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.

Disk Diffusion Method (Kirby-Bauer)

This is a qualitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

-

Mueller-Hinton Agar (B569324) (MHA) plates

-

Ceftazidime disks (30 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

-

Ruler or caliper

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to obtain confluent growth.

-

Aseptically apply a ceftazidime (30 µg) disk to the surface of the agar.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

After incubation, measure the diameter of the zone of inhibition around the disk to the nearest millimeter.

-

Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15]

Gradient Diffusion Method (E-test)

This method provides a quantitative MIC value.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Ceftazidime E-test strips

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

Procedure:

-

Prepare a bacterial inoculum and streak the MHA plate as described for the disk diffusion method.

-

Aseptically apply the ceftazidime E-test strip to the agar surface. The E-test strip has a predefined gradient of ceftazidime concentrations.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[16]

Conclusion

This compound remains a critical antibiotic, particularly for the treatment of infections caused by Gram-negative pathogens like Pseudomonas aeruginosa. Its broad spectrum of activity and stability against many β-lactamases have solidified its place in clinical practice. However, the emergence of resistance underscores the need for continued surveillance and research into novel antimicrobial agents and combination therapies. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to address the ongoing challenge of antimicrobial resistance.

References

- 1. nbinno.com [nbinno.com]

- 2. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]

- 4. What is the mechanism of Ceftazidime? [synapse.patsnap.com]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime Resistance [pdb101.rcsb.org]

- 6. Ceftazidime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Continuous administration of PBP-2- and PBP-3-specific beta-lactams causes higher cytokine responses in murine Pseudomonas aeruginosa and Escherichia coli sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of ceftazidime, cefotaxime and gentamicin against 11,521 clinical isolates of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity of ceftazidime against Gram-negative bacilli from paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assessment of 30/20-Microgram Disk Content versus MIC Results for Ceftazidime-Avibactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. ETEST® Ceftazidime Avibactam | Pioneering Diagnostics [biomerieux.com]

Ceftazidime Pentahydrate: A Technical Guide for Gram-Negative Bacteria Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ceftazidime (B193861) pentahydrate, a third-generation cephalosporin (B10832234) antibiotic, for research focused on gram-negative bacteria. This document details its mechanism of action, spectrum of activity, resistance mechanisms, pharmacokinetic and pharmacodynamic properties, and established experimental protocols.

Core Concepts of Ceftazidime Pentahydrate

Ceftazidime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] It demonstrates potent activity against a wide range of gram-negative bacteria, including multi-drug resistant strains of Pseudomonas aeruginosa.[1][3][4]

Mechanism of Action

As a member of the β-lactam class of antibiotics, ceftazidime's primary target is the penicillin-binding proteins (PBPs) located within the bacterial periplasmic space. By binding to these essential enzymes, ceftazidime disrupts the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][5][6] This inhibition leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death.[1][5][6] The presence of an aminothiazolyl group in its structure provides ceftazidime with enhanced stability against many β-lactamase enzymes produced by gram-negative bacteria.[7]

References

- 1. scienceopen.com [scienceopen.com]

- 2. Population pharmacokinetics and dose optimization of ceftazidime in critically ill children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative bactericidal activity of ceftazidime against isolates of Pseudomonas aeruginosa as assessed in an in vitro pharmacodynamic model versus the traditional time-kill method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceftazidime-Avibactam Activity Tested against Enterobacteriaceae Isolates from U.S. Hospitals (2011 to 2013) and Characterization of β-Lactamase-Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. openaccess.uoc.edu [openaccess.uoc.edu]

- 7. In Vitro Susceptibility to Ceftazidime/Avibactam and Comparators in Clinical Isolates of Enterobacterales from Five Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Ceftazidime Pentahydrate Against Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of ceftazidime (B193861) pentahydrate against Pseudomonas aeruginosa, a critical pathogen in clinical and research settings. This document outlines key quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and visual representations of ceftazidime's mechanism of action and the corresponding resistance pathways developed by P. aeruginosa.

Introduction to Ceftazidime and Pseudomonas aeruginosa

Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, and it is particularly noted for its effectiveness against Pseudomonas aeruginosa.[1][2][3] This opportunistic pathogen is a significant cause of nosocomial infections, including pneumonia, bloodstream infections, and urinary tract infections, and is notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms.[4][5] Understanding the in vitro activity of ceftazidime is paramount for its effective clinical use and for the development of new therapeutic strategies.

Quantitative In Vitro Susceptibility Data

The in vitro activity of ceftazidime is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize MIC data for ceftazidime against P. aeruginosa from various studies.

Table 1: Ceftazidime MIC Distribution for P. aeruginosa

| Study/Region | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) |

| INFORM Program (2017, U.S.) | 1,909 | 2 | 8 | 96.9 (Ceftazidime-avibactam) |

| Global Surveillance (2012-2014) | 7,062 | - | 8 | 92.0 (Ceftazidime-avibactam) |

| CANWARD Study (2009, Canada) | 470 | - | 32 | - |

| Multi-center U.S. Study | 12,986 | ≤0.12 (mode) | >32 | >98 (for Enterobacteriaceae) |

Note: Some data presented is for ceftazidime in combination with avibactam, a β-lactamase inhibitor, which enhances its activity against certain resistant strains.[6][7]

Table 2: Ceftazidime Susceptibility Breakpoints for P. aeruginosa

| Organization | Susceptible (S) | Intermediate (I) | Resistant (R) |

| CLSI (FDA) | ≤ 8 mg/L | - | ≥ 16 mg/L |

| EUCAST | ≤ 8 mg/L | - | > 8 mg/L |

Source: Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]

Experimental Protocols for Susceptibility Testing

Accurate determination of ceftazidime's in vitro activity relies on standardized experimental protocols. The broth microdilution method, as recommended by both CLSI and EUCAST, is a widely used technique.

Broth Microdilution Method (CLSI/EUCAST Guidelines)

This method involves preparing a series of ceftazidime dilutions in a liquid growth medium in a microtiter plate to determine the MIC.

Materials:

-

Ceftazidime pentahydrate powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

P. aeruginosa isolate(s)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or turbidity standard (e.g., 0.5 McFarland)

-

Incubator (35 ± 2°C)

-

Quality control strains (e.g., P. aeruginosa ATCC 27853)[6][8]

Procedure:

-

Preparation of Ceftazidime Stock Solution: Prepare a stock solution of ceftazidime in a suitable solvent and sterilize by filtration.

-

Preparation of Microtiter Plates: Dispense CAMHB into each well of a 96-well microtiter plate. Create a two-fold serial dilution of ceftazidime across the wells, typically ranging from 0.06 to 128 mg/L.[8]

-

Inoculum Preparation: Culture the P. aeruginosa isolate on a suitable agar (B569324) medium. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[8]

-

Reading and Interpretation: After incubation, determine the MIC by visually inspecting for the lowest concentration of ceftazidime that completely inhibits visible bacterial growth. The MIC is then interpreted according to the breakpoints established by CLSI or EUCAST (see Table 2).

Mechanism of Action and Resistance Pathways

Ceftazidime's Mechanism of Action

Ceftazidime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][4] This disruption leads to a weakened cell wall and ultimately cell lysis.[1]

References

- 1. What is Ceftazidime used for? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Ceftazidime - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.beckmancoulter.com [media.beckmancoulter.com]

- 9. journals.asm.org [journals.asm.org]

Ceftazidime Pentahydrate's Interaction with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime (B193861), a third-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This action is primarily mediated through the covalent binding and subsequent inhibition of essential enzymes known as penicillin-binding proteins (PBPs). This technical guide provides an in-depth analysis of the binding of ceftazidime pentahydrate to PBPs, presenting quantitative binding data, detailed experimental methodologies for assessing this interaction, and visualizations of the key pathways and workflows involved. Understanding the nuances of this molecular interaction is critical for optimizing antibiotic therapy and developing novel antibacterial agents to combat resistance.

Mechanism of Action: Covalent Acylation of PBPs

Ceftazidime's mechanism of action is centered on its β-lactam ring, which acts as a structural mimic of the D-Ala-D-Ala moiety of the natural substrate for PBPs.[1] This structural similarity allows ceftazidime to access the active site of PBPs. Once in the active site, the strained β-lactam ring is susceptible to nucleophilic attack by a conserved serine residue within the PBP's active site.[1] This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex.[1] This irreversible binding effectively inactivates the PBP, preventing it from carrying out its essential role in the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains.[2][3] The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death.[2][3] Ceftazidime exhibits a particular predilection for PBP3, an enzyme crucial for septum formation during bacterial cell division.[2][4] Inhibition of PBP3 leads to the characteristic morphological change of filamentation in Gram-negative bacteria.[4][5]

Quantitative Binding Affinity of Ceftazidime to PBPs

The affinity of ceftazidime for various PBPs has been quantified in several key bacterial pathogens. The 50% inhibitory concentration (IC50), which represents the concentration of ceftazidime required to inhibit 50% of PBP activity, is a common metric for evaluating binding affinity. The following tables summarize the IC50 values for ceftazidime against PBPs in Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae.

| Escherichia coli | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 | PBP5/6 |

| IC50 (µg/mL) | >100 | >100 | >100 | 0.5 | >100 | >100 |

Data for E. coli indicates a high selectivity for PBP3.[4]

| Pseudomonas aeruginosa | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 |

| IC50 (µg/mL) | 8 | 16 | >256 | 0.5 | 64 |

Ceftazidime demonstrates strong affinity for PBP3 in P. aeruginosa.[4][6]

| Staphylococcus aureus | PBP1 | PBP2 | PBP3 | PBP4 |

| IC50 (µg/mL) | 4 | 8 | 16 | >100 |

In S. aureus, ceftazidime shows moderate affinity for PBPs 1, 2, and 3.[4]

| Streptococcus pneumoniae | PBP1a | PBP1b | PBP2a | PBP2b | PBP2x | PBP3 |

| IC50 (µg/mL) | - | - | - | >100 | - | High Affinity |

Ceftazidime exhibits a high affinity for PBP3 but a very low affinity for PBP2b in S. pneumoniae.[7] The specific IC50 values for all PBPs were not consistently available in the reviewed literature.

Experimental Protocols

The determination of ceftazidime's binding affinity for PBPs relies on established biochemical assays. The following are detailed methodologies for two common experimental approaches.

Competitive PBP Binding Assay with Radiolabeled Penicillin

This traditional method measures the ability of unlabeled ceftazidime to compete with a radiolabeled penicillin (e.g., [3H]benzylpenicillin) for binding to PBPs.

1. Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

-

Harvest the cells by centrifugation at 4°C.

-

Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.

-

Remove intact cells and cellular debris by low-speed centrifugation.

-

Isolate the bacterial membranes, which contain the PBPs, by ultracentrifugation of the supernatant. Resuspend the membrane pellet in a suitable buffer.

2. Competitive Binding Reaction:

-

In a series of reaction tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of unlabeled ceftazidime for 10-15 minutes at 37°C. This allows ceftazidime to bind to the PBPs.

-

Add a fixed concentration of radiolabeled penicillin to each tube and incubate for an additional 10 minutes to allow the radiolabeled penicillin to bind to any available PBP sites.

-

Terminate the reaction by adding a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and heating.

3. Detection and Analysis:

-

Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the radiolabeled PBPs by autoradiography or fluorography.

-

Quantify the intensity of each PBP band using densitometry.

-

Plot the percentage of radiolabeled penicillin binding (relative to a control with no ceftazidime) against the logarithm of the ceftazidime concentration to determine the IC50 value for each PBP.

Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin-FL)

This method offers a non-radioactive alternative for assessing PBP binding and has become increasingly common.[8][9]

1. Preparation of Intact Bacterial Cells or Membranes:

-

For intact cell assays, grow bacteria to the desired optical density and wash with phosphate-buffered saline (PBS).[10]

-

For membrane preparations, follow the protocol outlined in the radiolabeled assay section.

2. Competition Assay:

-

Incubate the intact cells or membrane preparations with a range of concentrations of unlabeled ceftazidime for a defined period (e.g., 30 minutes) at room temperature or 37°C.[11][12]

-

Add a fixed concentration of Bocillin-FL, a fluorescent penicillin derivative, and incubate for a further 10-15 minutes to label the PBPs that are not bound by ceftazidime.[9][12][13]

-

Wash the cells or membranes to remove unbound Bocillin-FL.

3. Detection and Quantification:

-

If using intact cells, they can be directly visualized by fluorescence microscopy.

-

For a quantitative analysis, lyse the cells (if necessary) and separate the membrane proteins by SDS-PAGE.[8][9]

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.[9][11]

-

Quantify the fluorescence intensity of each PBP band.[9]

-

Determine the IC50 value by plotting the percentage of Bocillin-FL binding against the ceftazidime concentration.[11]

Visualizations

Ceftazidime's Mechanism of Action

The following diagram illustrates the molecular mechanism of action of ceftazidime, leading to the inhibition of bacterial cell wall synthesis.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]

- 2. What is the mechanism of Ceftazidime? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Continuous administration of PBP-2- and PBP-3-specific beta-lactams causes higher cytokine responses in murine Pseudomonas aeruginosa and Escherichia coli sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Interaction of non-lytic beta-lactams with penicillin-binding proteins in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pan-β-Lactam Resistance Development in Pseudomonas aeruginosa Clinical Strains: Molecular Mechanisms, Penicillin-Binding Protein Profiles, and Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Bactericidal Efficacy of Ceftazidime Pentahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bactericidal action of Ceftazidime pentahydrate, a third-generation cephalosporin (B10832234) antibiotic. It delves into its mechanism of action, quantitative efficacy against a range of microbial species, and detailed experimental protocols for its evaluation.

Mechanism of Bactericidal Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary target of Ceftazidime is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[2][3] These enzymes are crucial for the final steps of peptidoglycan synthesis, the essential structural component of the bacterial cell wall that provides rigidity and protection against osmotic lysis.[2][4]

Ceftazidime, a β-lactam antibiotic, mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs.[4][5] This allows it to bind to the active site of these enzymes, leading to their acylation and subsequent inactivation.[4] By inhibiting the transpeptidase activity of PBPs, Ceftazidime prevents the cross-linking of peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall.[1][3] This ultimately leads to cell lysis and bacterial death.[2][3] Ceftazidime has a particularly high affinity for PBP-3 in Gram-negative bacteria, which is involved in cell division.[2][4] Furthermore, its chemical structure provides stability against many β-lactamase enzymes produced by bacteria, which are a common mechanism of resistance to β-lactam antibiotics.[1][2]

Quantitative Data on Bactericidal Activity

The in vitro activity of Ceftazidime is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC values of Ceftazidime against a range of clinically significant Gram-negative and Gram-positive bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Table 1: MIC of Ceftazidime against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | 3,902 | 2 | 32 | Not Reported |

| Escherichia coli | 1,175 | Not Reported | >32 | Not Reported |

| Klebsiella pneumoniae | 442 | Not Reported | 32 | Not Reported |

| Enterobacter spp. | 242 | Not Reported | >32 | Not Reported |

| Serratia spp. | 106 | Not Reported | >32 | Not Reported |

| Proteus mirabilis | 108 | Not Reported | 0.25 | Not Reported |

| Acinetobacter spp. | Not specified | Not Reported | Not Reported | Not Reported |

| Stenotrophomonas maltophilia | Not specified | 2 | 32 | 0.3 - 128 |

Note: Data compiled from multiple sources. Variations in testing methodologies and geographical locations of isolate collection may exist.

Table 2: MIC of Ceftazidime against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | Not specified | Moderate Activity | Moderate Activity | Not Reported |

Ceftazidime generally exhibits moderate activity against Staphylococcus aureus.[6]

Time-Kill Kinetics

Time-kill assays provide dynamic information on the bactericidal activity of an antibiotic over time. Studies have shown that Ceftazidime exhibits time-dependent killing, where its efficacy is correlated with the duration the concentration of the drug remains above the MIC. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the bacterial colony-forming units (CFU)/mL from the initial inoculum.[7] Time-kill curve analysis has demonstrated bacterial killing by Ceftazidime against susceptible organisms within hours of exposure.[8][9]

Experimental Protocols

Accurate and reproducible assessment of the bactericidal action of Ceftazidime relies on standardized experimental protocols. The following sections detail the methodologies for determining MIC, MBC, and time-kill kinetics.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

-

This compound powder

-

96-well microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Bacterial isolates to be tested

-

Incubator (35-37°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Ceftazidime Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to the highest concentration to be tested.

-

Serial Dilutions: Perform serial twofold dilutions of the Ceftazidime solution in the wells of a 96-well microtiter plate using CAMHB as the diluent.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of Ceftazidime that completely inhibits visible growth of the organism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.

Procedure:

-

From each well showing no visible growth in the MIC plate, subculture a fixed volume (e.g., 10 µL) onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration of Ceftazidime that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Time-Kill Kinetic Assay

This assay evaluates the rate of bacterial killing by an antimicrobial agent over time.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural Insights for β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptidoglycan Overview, Function & Structure - Lesson | Study.com [study.com]

- 5. microbenotes.com [microbenotes.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. emerypharma.com [emerypharma.com]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. journals.asm.org [journals.asm.org]

The Evolving Landscape of Third-Generation Cephalosporins: A Technical Guide for Researchers

A comprehensive overview of the core applications, mechanisms, and future research directions for a critical class of antibiotics.

This technical guide provides an in-depth analysis of third-generation cephalosporins, a cornerstone in the treatment of bacterial infections. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their applications, mechanisms of action, and the persistent challenge of antimicrobial resistance. Through a detailed examination of clinical trial data, experimental protocols, and key molecular pathways, this guide serves as a critical resource for the ongoing development and strategic deployment of these essential therapeutic agents.

Core Applications and Clinical Efficacy

Third-generation cephalosporins exhibit a broad spectrum of activity, particularly against gram-negative bacteria, making them invaluable in treating a wide range of serious infections.[1][2] Their enhanced stability against many beta-lactamases, enzymes that degrade many penicillin-type antibiotics, contributes to their effectiveness.[3] Key applications include the treatment of meningitis, pneumonia, gonorrhea, and intra-abdominal and urinary tract infections.[2][4]

Quantitative Efficacy Data from Clinical Trials

The clinical utility of third-generation cephalosporins is well-documented in numerous clinical trials. The following tables summarize key efficacy data for prominent members of this class in treating specific infections.

Table 1: Clinical Efficacy of Ceftriaxone in Community-Acquired Pneumonia (CAP)

| Study/Trial Identifier | Patient Population | Dosage Regimen | Clinical Cure Rate (%) | 30-Day Mortality Rate (%) |

| Nationwide Retrospective Cohort[5][6] | 471,694 hospitalized CAP patients | 1g daily vs. 2g daily | No significant difference | 4.6% (1g) vs. 4.5% (2g) |

| Prospective Cohort Study[7] | 457 hospitalized adult CAP patients | 1g twice daily vs. 2g once daily | 97.3% vs. 95.6% | 3.3% vs. 6.5% |

| PORT Risk Class III/IV Study[8] | 250 hospitalized CAP patients | Ceftriaxone + Azithromycin | 88.4% (responders by day 5) | 5.6% (overall) |

Table 2: Clinical Efficacy of Cefotaxime in Bacterial Meningitis

| Study/Trial Identifier | Patient Population | Pathogen(s) | Bacteriological Cure Rate (%) | Survival Rate (%) |

| Retrospective Analysis[4][9] | 62 bacteriologically confirmed cases | S. pneumoniae, Klebsiella spp., etc. | ~85% | ~85% |

| Pediatric Study[10] | 11 children (9 days - 5 yrs) | H. influenzae, S. pneumoniae, etc. | 100% | 100% |

| Pediatric Study[11] | 50 children | Haemophilus influenzae | 100% (meningitis cure) | Not specified |

Table 3: Clinical Efficacy of Ceftazidime in Pseudomonas aeruginosa Infections

| Study/Trial Identifier | Patient Population | Infection Type | Clinical Response Rate (%) | Bacteriological Eradication Rate (%) |

| Multiresistant Pseudomonas Study[1] | 57 patients with serious infections | Various | 84% | 72% |

| Pseudomonas Infections Study[2] | 41 patients with serious infections | Various | 88% | 83% |

| Cystic Fibrosis Study[12] | 60 courses of treatment | Pulmonary exacerbations | No significant difference with/without sisomicin | 30% (monotherapy) vs. 60% (with sisomicin) |

Mechanism of Action and Resistance

Third-generation cephalosporins, like other beta-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][4] This process is primarily mediated through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by Cephalosporins

The synthesis of peptidoglycan is a multi-step process that is critical for bacterial survival. Third-generation cephalosporins disrupt the final transpeptidation step, leading to a weakened cell wall and subsequent cell lysis.

Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of third-generation cephalosporins on Penicillin-Binding Proteins (PBPs).

Mechanism of Resistance: Beta-Lactamase Activity

The primary mechanism of resistance to third-generation cephalosporins is the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring, rendering the antibiotic inactive. Extended-spectrum beta-lactamases (ESBLs) are of particular concern as they can inactivate a wide range of cephalosporins.

Caption: Mechanism of beta-lactamase-mediated resistance to third-generation cephalosporins.

Experimental Protocols

This section provides an overview of standardized methodologies crucial for the research and development of third-generation cephalosporins.

Antimicrobial Susceptibility Testing (AST)

Determining the susceptibility of bacterial isolates to third-generation cephalosporins is fundamental for both clinical diagnostics and resistance surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for these procedures.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol Outline:

-

Preparation of Antibiotic Stock Solution: A stock solution of the cephalosporin is prepared at a high concentration and sterilized by filtration.

-

Preparation of Microtiter Plates: Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Molecular Detection of Beta-Lactamase Genes

Polymerase Chain Reaction (PCR) is a common and rapid method for detecting the presence of genes encoding for beta-lactamases, such as ESBLs.

Protocol Outline:

-

DNA Extraction: Bacterial DNA is extracted from cultured isolates.

-

PCR Amplification: Specific primers targeting common beta-lactamase genes (e.g., blaCTX-M, blaTEM, blaSHV) are used to amplify the target DNA sequences. The PCR reaction mixture typically includes the extracted DNA, primers, DNA polymerase, dNTPs, and a buffer.

-

Thermal Cycling: The PCR reaction undergoes a series of temperature cycles for denaturation, annealing, and extension to amplify the target gene.

-

Gel Electrophoresis: The amplified PCR products are separated by size using agarose (B213101) gel electrophoresis.

-

Visualization and Interpretation: The presence of a band of the expected size indicates a positive result for the specific beta-lactamase gene.

Clinical Trial Workflow for a New Antibiotic

The development and approval of a new antibiotic involve a rigorous clinical trial process to ensure its safety and efficacy.

Caption: A simplified workflow of a clinical trial for a new antibiotic, from pre-clinical research to post-market surveillance.[13][14][15]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of third-generation cephalosporins are critical for optimizing dosing regimens to maximize efficacy and minimize the development of resistance.

Table 4: Key Pharmacokinetic Parameters of Selected Third-Generation Cephalosporins

| Drug | Route of Administration | Half-life (hours) | Protein Binding (%) | Primary Route of Elimination |

| Cefotaxime | IV/IM | ~1 | 30-50 | Renal |

| Ceftriaxone | IV/IM | 5.8-8.7 | 85-95 | Renal and Biliary |

| Ceftazidime | IV/IM | 1.5-2.0 | <10 | Renal |

| Cefixime | Oral | 3-4 | ~65 | Renal |

| Cefpodoxime | Oral | 2-3 | 21-29 | Renal |

Data compiled from multiple sources.[16][17]

Future Research Directions

Despite their established role, research into third-generation cephalosporins continues to be vital. Key areas of future investigation include:

-

Novel Formulations and Delivery Systems: Developing new formulations to enhance bioavailability, tissue penetration, and patient compliance.

-

Combination Therapies: Investigating synergistic effects with other antimicrobial agents, particularly beta-lactamase inhibitors, to combat resistance.

-

Optimizing Dosing in Special Populations: Further research is needed to refine dosing regimens in critically ill patients, neonates, and individuals with renal or hepatic impairment.

-

Surveillance and Management of Resistance: Continuous monitoring of resistance patterns and the development of rapid diagnostic tools are essential for preserving the efficacy of this important antibiotic class.

-

Exploring Non-Traditional Applications: Investigating the potential of third-generation cephalosporins in areas beyond their current indications, such as their immunomodulatory effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. hereditybio.in [hereditybio.in]

- 6. Molecular detection of extended spectrum β-lactamase genes in Escherichia coli clinical isolates from diarrhoeic children in Kano, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Requirements for pharmacokinetic evaluation of antibiotics in phase I studies. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 10. ihma.com [ihma.com]

- 11. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ableweb.org [ableweb.org]

- 13. frontiersin.org [frontiersin.org]

- 14. caretotranslate.com [caretotranslate.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. EUCAST: Guidance Documents [eucast.org]

A Comprehensive Technical Guide to the Identification of Ceftazidime Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification of Ceftazidime pentahydrate, a third-generation cephalosporin (B10832234) antibiotic. This document outlines the crucial role of the Chemical Abstracts Service (CAS) number for unambiguous identification, details various analytical techniques for characterization, and presents its mechanism of action.

Core Identification: CAS Registry Number

The Chemical Abstracts Service (CAS) assigns unique numerical identifiers to every chemical substance, providing an unambiguous way to identify them. For Ceftazidime, it is crucial to distinguish between its anhydrous and pentahydrate forms, as they have distinct CAS numbers and molecular weights.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 78439-06-2[1][2][3][4][5] | C22H32N6O12S2[2] | 636.65[1][2][4][5] |

| Ceftazidime (Anhydrous) | 72558-82-8[6][7][8][9] | C22H22N6O7S2[6][7][8] | 546.58[6][7][9] |

Analytical Methodologies for Identification

The identification of this compound relies on a combination of chromatographic and spectroscopic techniques, as outlined in major pharmacopeias and scientific literature.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the identification and purity assessment of Ceftazidime. The retention time of the principal peak in the chromatogram of a sample preparation should correspond to that of a standard preparation.

Experimental Protocol:

A common HPLC method for the analysis of Ceftazidime involves the following steps:

-

Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) is typically used. The exact ratio can be optimized based on the column and system. For example, a mixture of phosphate buffer and acetonitrile (B52724) in a 95:5 (v/v) ratio has been used as a diluent.

-

Standard Solution Preparation: A standard solution is prepared by accurately weighing and dissolving a reference standard of this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 12.5 µg/mL).

-

Sample Solution Preparation: The sample is dissolved in the same solvent as the standard to a comparable concentration.

-

Chromatographic Conditions: The analysis is performed on a suitable stationary phase, such as a C18 column. The flow rate and detection wavelength are critical parameters that need to be controlled.

-

System Suitability: Before sample analysis, the chromatographic system's suitability is verified by injecting the standard solution. Parameters such as peak symmetry, theoretical plates, and reproducibility of injections are evaluated to ensure the system is performing correctly.

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention time of the major peak in the sample chromatogram is compared with that of the standard chromatogram for identification.

Table of HPLC Parameters:

| Parameter | Value |

| Column | Octadecylsilane (C18) |

| Mobile Phase | Phosphate buffer and Acetonitrile |

| Flow Rate | Typically around 1.0 mL/min |

| Detection Wavelength | 255 nm |

| Injection Volume | 20 µL |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule and confirming the identity of a compound by comparing its spectrum with that of a reference standard.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample is intimately mixed with dry potassium bromide (KBr) and compressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: The FTIR spectrum is recorded over a specific wavenumber range, typically 4000 to 400 cm⁻¹.

-

Data Analysis: The absorption spectrum of the sample is compared with the spectrum of a this compound reference standard. The positions and relative intensities of the absorption bands should be concordant.

Key FTIR Absorption Bands for Ceftazidime:

| Wavenumber (cm⁻¹) | Assignment |

| ~1752 | C=O stretching vibration of the β-lactam ring[2] |

| ~1703 | C=O stretching vibration of the carboxylic acid group[2] |

| ~1614 | C=N stretching vibration of the thiazole (B1198619) ring[2] |

| ~1529 | N-H bending vibration of the amide group and C=C stretching of the aromatic ring[2] |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition of this compound. These methods can confirm the presence of water of hydration.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an appropriate crucible (e.g., aluminum or platinum).

-

Instrument Setup: The TGA or DSC instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Acquisition: The change in mass (TGA) or heat flow (DSC) is recorded as a function of temperature.

-

Data Analysis: The TGA thermogram will show a weight loss corresponding to the five water molecules in the pentahydrate form. The DSC thermogram will show endothermic or exothermic peaks corresponding to dehydration, melting, and decomposition.

Typical Thermal Analysis Data:

| Technique | Observation | Interpretation |

| TGA | Weight loss of approximately 14.1% | Corresponds to the loss of five molecules of water |

| DSC | Endothermic peak | Associated with the dehydration process |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is primarily targeted at Penicillin-Binding Proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.

The following diagram illustrates the workflow of Ceftazidime's interaction with a bacterial cell, leading to cell lysis.

Caption: Workflow of Ceftazidime's antibacterial mechanism.

This guide provides essential technical information for professionals working with this compound. Adherence to these identification methods is critical for ensuring the quality, safety, and efficacy of this important antibiotic.

References

- 1. What is the mechanism of Ceftazidime? [synapse.patsnap.com]

- 2. rsc.org [rsc.org]

- 3. drugfuture.com [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Ceftazidime CRS | CAS 78439-06-2 | LGC Standards [lgcstandards.com]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. tsijournals.com [tsijournals.com]

- 8. uspbpep.com [uspbpep.com]

- 9. pharmacyjournal.in [pharmacyjournal.in]

Methodological & Application

Application Notes and Protocols: Ceftazidime Pentahydrate in Microbiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the microbiological evaluation of ceftazidime (B193861) pentahydrate, a third-generation cephalosporin (B10832234) antibiotic. The following sections outline its mechanism of action, methods for determining antimicrobial susceptibility, and protocols for assessing synergistic interactions with other antimicrobial agents.

Mechanism of Action

Ceftazidime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][3] By binding to and inactivating these proteins, particularly PBP-3 in Gram-negative bacteria, ceftazidime disrupts the cross-linking of peptidoglycan chains.[1] This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death.[1][3]

The chemical structure of ceftazidime, specifically the aminothiazolyl group, provides stability against many β-lactamases produced by Gram-negative bacteria, which are enzymes that can inactivate many β-lactam antibiotics.[4]

Antimicrobial Susceptibility Testing (AST)

Determining the in vitro activity of ceftazidime against bacterial isolates is crucial for clinical and research purposes. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Standardized methods for MIC determination include broth microdilution and disk diffusion.

Quantitative Data for Susceptibility Testing

Table 1: Minimum Inhibitory Concentration (MIC) Distribution of Ceftazidime-Avibactam against Enterobacteriaceae and Pseudomonas aeruginosa

| Organism | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Enterobacteriaceae | ≤0.015 - >256 | 0.25 | 1 |

| Pseudomonas aeruginosa | ≤0.015 - >256 | 1 | 8 |

Note: Data for ceftazidime is often presented in combination with a β-lactamase inhibitor like avibactam (B1665839) to reflect its clinical use against resistant strains.

Table 2: Zone Diameter Interpretive Criteria for Ceftazidime (30 µg disk) Susceptibility Testing

| Organism | Susceptible (mm) | Intermediate (mm) | Resistant (mm) |

| Enterobacteriaceae | ≥21 | 18-20 | ≤17 |

| Pseudomonas aeruginosa | ≥18 | - | ≤17 |

Source: CLSI guidelines.

Experimental Protocols for AST

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Ceftazidime Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. It is often used in combination with β-lactamase inhibitors such as avibactam (B1665839) to extend its activity against organisms that produce certain β-lactamases. Accurate in vitro susceptibility testing is crucial for determining the potential efficacy of ceftazidime against clinical isolates and is a critical component of antimicrobial drug development and surveillance programs.

These application notes provide detailed protocols for the principal methods of in vitro susceptibility testing for ceftazidime pentahydrate: broth microdilution, disk diffusion, and gradient diffusion. The interpretive criteria from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are also provided for clinical guidance.

Data Presentation: Interpretive Criteria for Ceftazidime Susceptibility Testing

The following tables summarize the minimum inhibitory concentration (MIC) breakpoints and disk diffusion zone diameter interpretive criteria for ceftazidime and ceftazidime-avibactam according to CLSI and EUCAST guidelines. These values are essential for categorizing a bacterial isolate as susceptible, intermediate, or resistant.

Table 1: CLSI Interpretive Criteria for Ceftazidime

| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacterales | MIC (µg/mL) | ≤ 4 | 8 | ≥ 16 |

| Disk Diffusion (mm) | ≥ 21 | 18-20 | ≤ 17 | |

| Pseudomonas aeruginosa | MIC (µg/mL) | ≤ 8 | - | ≥ 16 |

| Disk Diffusion (mm) | ≥ 20 | - | ≤ 19 | |

| Acinetobacter spp. | MIC (µg/mL) | ≤ 8 | 16 | ≥ 32 |

| Disk Diffusion (mm) | ≥ 18 | 15-17 | ≤ 14 |

Source: CLSI M100 series documents.[1]

Table 2: CLSI Interpretive Criteria for Ceftazidime-Avibactam*

| Organism | Method | Susceptible (S) | Resistant (R) |

| Enterobacterales | MIC (µg/mL) | ≤ 8/4 | > 8/4 |

| Disk Diffusion (mm) | ≥ 21 | ≤ 20 | |

| Pseudomonas aeruginosa | MIC (µg/mL) | ≤ 8/4 | > 8/4 |

| Disk Diffusion (mm) | ≥ 21 | ≤ 20 |

*Avibactam concentration is fixed at 4 µg/mL.

Table 3: EUCAST Interpretive Criteria for Ceftazidime

| Organism | Method | Susceptible (S) | Resistant (R) |

| Enterobacterales | MIC (µg/mL) | ≤ 1 | > 8 |

| Disk Diffusion (mm) | ≥ 22 | < 16 | |

| Pseudomonas aeruginosa | MIC (µg/mL) | ≤ 8 | > 8 |

| Disk Diffusion (mm) | ≥ 17 | < 17 |

Source: EUCAST Breakpoint Tables.

Table 4: EUCAST Interpretive Criteria for Ceftazidime-Avibactam*

| Organism | Method | Susceptible (S) | Resistant (R) |

| Enterobacterales | MIC (µg/mL) | ≤ 8 | > 8 |

| Disk Diffusion (mm) | ≥ 16 | < 16 | |

| Pseudomonas aeruginosa | MIC (µg/mL) | ≤ 8 | > 8 |

| Disk Diffusion (mm) | ≥ 17 | < 17 |

*Avibactam concentration is fixed at 4 µg/mL.

Experimental Protocols

The following are detailed protocols for performing in vitro susceptibility testing of this compound. It is imperative to adhere to established guidelines from organizations like CLSI and EUCAST to ensure accuracy and reproducibility.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., sterile water, saline)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Protocol:

-

Preparation of Ceftazidime Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent at a concentration of 1280 µg/mL.

-

Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the ceftazidime stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic) and should contain 100 µL of CAMHB.

-

Well 12 serves as the sterility control (no bacteria) and should contain 100 µL of CAMHB.

-

-

Inoculum Preparation: Prepare a bacterial suspension from 4-5 isolated colonies grown overnight on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well (except the sterility control, well 12) with 100 µL of the standardized bacterial suspension.

-

Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control well (well 11) should show turbidity, and the sterility control well (well 12) should remain clear.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

Ceftazidime disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

-

Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.[2][3] Press the swab firmly against the inside wall of the tube to remove excess fluid.[2][3] Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[2]

-

Application of Disks: Aseptically apply the ceftazidime disk to the surface of the inoculated agar plate.[2] Gently press the disk with sterile forceps to ensure complete contact with the agar.[2]

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2]

-

Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[4] Interpret the results as susceptible, intermediate, or resistant based on the established zone diameter breakpoints (see tables above).

Gradient Diffusion Method (Etest®)

This method utilizes a plastic strip impregnated with a continuous gradient of an antimicrobial agent to determine the MIC.

Materials:

-

Ceftazidime gradient diffusion strips (e.g., Etest®)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

Protocol:

-

Inoculum Preparation and Plate Inoculation: Prepare the bacterial inoculum and inoculate the MHA plate as described for the disk diffusion method.[5] Allow the agar surface to dry for 10-15 minutes before applying the strip.

-

Application of Gradient Strip: Aseptically apply the ceftazidime gradient strip to the agar surface with the concentration scale facing upwards.[6] Ensure the entire strip is in contact with the agar surface, and avoid trapping air bubbles underneath.[6]

-